N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin core fused with a five-membered cyclopentane ring, substituted at position 1 with a furan-2-ylmethyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-acetylphenyl group. The sulfanyl bridge enhances metabolic stability compared to oxygen or nitrogen analogs, and the 4-acetylphenyl group may influence solubility and target affinity .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14(26)15-7-9-16(10-8-15)23-20(27)13-30-21-18-5-2-6-19(18)25(22(28)24-21)12-17-4-3-11-29-17/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJYYFRNHSWXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Acetylphenyl group : Enhances lipophilicity and biological activity.
- Furan moiety : Known for its role in various biological processes and potential as a pharmacophore.
- Cyclopentapyrimidine structure : Implicated in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
In Vitro Studies
In vitro studies have demonstrated the compound's potential against several targets:
Study 1: Anticancer Activity
A study by Walid Fayad et al. (2019) investigated the anticancer properties of compounds similar to N-(4-acetylphenyl)-2-{...}. The findings indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Effects
Research published in the British Journal of Pharmacology highlighted the anti-inflammatory properties of compounds containing furan and pyrimidine structures. The study reported that these compounds effectively inhibited COX enzymes and exhibited reduced pro-inflammatory cytokine production in vitro.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogs include the core heterocycle, substituents on the pyrimidine ring, and acetamide-linked aryl groups. Below is a comparative analysis:
Physicochemical Properties
NMR and IR Spectroscopy :
- The target compound’s cyclopenta[d]pyrimidin core and furan substituent produce distinct NMR shifts. demonstrates that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments, as seen in analogs like compound 1 (cyclopenta core) vs. Rapa (non-fused core) .
- IR data for cyclopentyl analogs (e.g., C=O stretch at 1681 cm⁻¹, NH stretches at 3391–3212 cm⁻¹) align with the target compound’s expected profile, though furan C-O-C vibrations (~950–1250 cm⁻¹) may differentiate it .
Molecular Weight and Solubility :
- The target compound (MW ≈ 465 g/mol) is heavier than simpler analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (MW ≈ 318 g/mol) due to its fused cyclopentane and acetylphenyl groups .
- The 4-acetylphenyl group increases hydrophobicity compared to 4-methoxyphenyl (logP ≈ 2.8 vs. 1.9) but reduces it relative to trifluoromethylphenyl (logP ≈ 3.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
